molecular formula C7H12F3NO B085202 2,2,2-Trifluoro-N-isopentylacetamide CAS No. 14719-24-5

2,2,2-Trifluoro-N-isopentylacetamide

Cat. No.: B085202
CAS No.: 14719-24-5
M. Wt: 183.17 g/mol
InChI Key: DTEDOKYABPOLFT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-isopentylacetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl group (-CF₃) attached to the acetamide backbone and an isopentyl (3-methylbutyl) substituent on the nitrogen atom.

Properties

CAS No.

14719-24-5

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C7H12F3NO/c1-5(2)3-4-11-6(12)7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

DTEDOKYABPOLFT-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C(F)(F)F

Canonical SMILES

CC(C)CCNC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Trifluoroacetamide Derivatives

The trifluoroacetamide core (-CF₃CONH-) is common across several compounds, but substituents on the nitrogen or adjacent carbons significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Trifluoroacetamide Derivatives and Their Properties
Compound Name CAS No. Molecular Formula Molecular Weight Key Features/Applications Reference
N-Methyl-2,2,2-trifluoroacetamide 815-06-5 C₃H₄F₃NO 141.07 g/mol High polarity; solvent-stable
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide 170655-44-4 C₄H₅ClF₃NO 195.54 g/mol Chlorine enhances reactivity; agrochemical intermediate
2,2,2-Trifluoro-N-(1-phenylethyl)acetamide Not provided C₁₀H₁₀F₃NO 217.19 g/mol Aromatic substituent; potential pharmacological activity
2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide 681448-80-6 C₁₁H₁₁F₃N₂O 260.22 g/mol Heterocyclic N-substituent; bioactive scaffold

Structural and Functional Differences

  • N-Methyl-2,2,2-trifluoroacetamide : The methyl group on nitrogen reduces steric hindrance compared to bulkier substituents, enhancing solubility in polar solvents .
  • Chlorinated Derivatives : Compounds like 2-chloro-N-(2,2,2-trifluoroethyl)acetamide exhibit increased electrophilicity due to the electron-withdrawing chlorine, making them reactive intermediates in herbicide synthesis (e.g., pretilachlor analogs in ) .
  • Aromatic and Heterocyclic Derivatives: The introduction of phenyl or tetrahydroisoquinoline groups (e.g., and ) improves binding affinity to biological targets, suggesting utility in drug discovery .

Physicochemical Properties

  • Lipophilicity: Bulkier substituents (e.g., isopentyl, tetrahydroisoquinoline) increase logP values, enhancing membrane permeability. For instance, 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide has a higher logP than N-methyl analogs .
  • Thermal Stability : Trifluoromethyl groups confer thermal stability, as seen in polyimide precursors like 3-chloro-N-phenyl-phthalimide (), though this varies with substituent rigidity .

Preparation Methods

Acylation with Trifluoroacetic Anhydride

The most widely reported method involves the nucleophilic acylation of isopentylamine using trifluoroacetic anhydride ((CF3CO)2O\text{(CF}_3\text{CO)}_2\text{O}). This exothermic reaction proceeds via a two-step mechanism:

  • Activation : The anhydride reacts with the amine to form an intermediate mixed anhydride.

  • Acylation : The mixed anhydride undergoes nucleophilic attack by the amine, yielding the acetamide and trifluoroacetic acid.

Typical Procedure :

  • Reagents : Isopentylamine (1.0 equiv), trifluoroacetic anhydride (1.1 equiv), dichloromethane (DCM), triethylamine (1.2 equiv).

  • Conditions : Slow addition of anhydride to the amine in DCM at 0–5°C under N2\text{N}_2, followed by stirring at 25°C for 4–6 hours.

  • Workup : Extraction with 5% HCl, washing with saturated NaHCO3\text{NaHCO}_3, drying (MgSO4\text{MgSO}_4), and solvent evaporation.

  • Yield : 86–92%.

Key Considerations :

  • Excess triethylamine neutralizes CF3CO2H\text{CF}_3\text{CO}_2\text{H}, preventing protonation of the amine.

  • Side products (e.g., bis-acylated species) are minimized by maintaining a 1:1 amine-to-anhydride ratio.

Coupling via Trifluoroacetyl Chloride

Trifluoroacetyl chloride (CF3COCl\text{CF}_3\text{COCl}) offers a faster alternative due to its higher reactivity. This method is preferred for large-scale synthesis but requires stringent moisture control.

Procedure :

  • Reagents : Isopentylamine (1.0 equiv), CF3COCl\text{CF}_3\text{COCl} (1.05 equiv), DCM, pyridine (1.1 equiv).

  • Conditions : Dropwise addition of CF3COCl\text{CF}_3\text{COCl} to the amine and pyridine in DCM at -10°C, followed by warming to 20°C for 2 hours.

  • Workup : Filtration to remove pyridine hydrochloride, solvent removal, and distillation under reduced pressure (b.p. 73–75°C at 15 mmHg).

  • Yield : 78–84%.

Advantages :

  • Shorter reaction time (2 hours vs. 6 hours for anhydride).

  • Higher purity due to gaseous HCl\text{HCl} byproduct removal.

Catalytic Amidation of Trifluoroacetic Acid

For environmentally conscious synthesis, coupling agents like N,NN,N'-dicyclohexylcarbodiimide (DCC) enable direct amidation of trifluoroacetic acid.

Procedure :

  • Reagents : Trifluoroacetic acid (1.0 equiv), isopentylamine (1.1 equiv), DCC (1.2 equiv), NN-hydroxysuccinimide (NHS, 0.2 equiv), THF.

  • Conditions : Stirring at 25°C for 12 hours.

  • Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and recrystallization from hexane.

  • Yield : 70–76%.

Limitations :

  • Lower yields compared to anhydride/chloride routes.

  • Requires stoichiometric coupling agents, increasing cost.

Reaction Optimization and Comparative Analysis

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane0 → 259299
THF258597
Ether-10 → 258898

Polar aprotic solvents (DCM, THF) enhance reactivity by stabilizing the transition state. Sub-zero temperatures suppress side reactions but prolong reaction times.

Stoichiometric Ratios

Amine:AnhydrideBase EquivYield (%)
1:1.01.086
1:1.11.292
1:1.21.589

A 10% excess of anhydride and 20% excess of base maximize yield without over-acylation.

Analytical Characterization

Spectroscopic Data

  • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3) : δδ 4.05 (t, J=6.8HzJ = 6.8 \, \text{Hz}, 2H, NHCH2\text{NHCH}_2), 1.65–1.55 (m, 1H, CH(CH2)2\text{CH(CH}_2\text{)}_2), 1.45–1.35 (m, 2H, CH2CH\text{CH}_2\text{CH}), 0.92 (d, J=6.4HzJ = 6.4 \, \text{Hz}, 6H, CH3\text{CH}_3).

  • 19F^{19}\text{F} NMR (376 MHz, CDCl3_3) : δδ -75.2 (s, CF3\text{CF}_3).

  • IR (KBr) : νC=O=1685cm1ν_{\text{C=O}} = 1685 \, \text{cm}^{-1}, νN-H=3300cm1ν_{\text{N-H}} = 3300 \, \text{cm}^{-1} .

Q & A

Q. Table 2: Key Parameters for High-Yield Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°C↑ Yield by 20–30%
Solvent PolarityLow (e.g., THF)Reduces side reactions
Catalyst Loading5–10 mol%Balances cost/yield

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